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Compound Name: Ceftiolene

CAS No.: 77360-52-2

Cat. No.: B124596

Get Quote

Ceftaroline fosamil is an intravenous prodrug that is rapidly converted in the body to its active

form, ceftaroline. As a "fifth-generation" cephalosporin, its defining characteristic is a broad

spectrum of activity that includes Gram-negative pathogens and, most notably, resistant Gram-

positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-

resistant Streptococcus pneumoniae (MDRSP).[1][2] This activity against MRSA, a feature

absent in nearly all other beta-lactams, positions ceftaroline as a critical therapeutic option.[3]

Like all beta-lactams, ceftaroline's bactericidal action comes from inhibiting penicillin-binding

proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis for the

bacterial cell wall.[1] Its unique efficacy stems from a high binding affinity for PBP2a, the

modified PBP in MRSA that confers resistance to most other beta-lactams.[4][5][6]

Foundational Mechanisms of Beta-Lactam
Resistance
Understanding cross-resistance requires a firm grasp of the primary mechanisms bacteria

employ to evade beta-lactam activity. These mechanisms differ fundamentally between Gram-

positive and Gram-negative bacteria.[7][8]
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Gram-Positive Bacteria: The predominant resistance strategy is target site modification. This

involves alterations in the structure of PBPs, which reduces the binding affinity of beta-

lactam antibiotics. In S. aureus, this is famously achieved by acquiring the mecA gene, which

encodes the low-affinity PBP2a.[1][8] In S. pneumoniae, resistance arises from mosaic

genes leading to amino acid substitutions in its native PBPs.[5][9]

Gram-Negative Bacteria: Resistance is more complex and often multifactorial. The most

significant mechanism is enzymatic degradation of the antibiotic by beta-lactamase

enzymes.[8] These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating

the drug. Key beta-lactamase families include Extended-Spectrum Beta-Lactamases

(ESBLs), AmpC cephalosporinases, and carbapenemases (e.g., KPC). Other mechanisms,

such as reduced outer membrane permeability and active efflux pumps, also contribute to

resistance.
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Caption: Core beta-lactam resistance mechanisms in bacteria.

Comparative Analysis of Cross-Resistance Profiles
The potential for cross-resistance between ceftaroline and other beta-lactams is not uniform; it

is highly dependent on the specific pathogen and the underlying resistance mechanism.

Gram-Positive Pathogens: A Story of PBP Affinity
Against methicillin-susceptible S. aureus (MSSA), ceftaroline is highly potent, demonstrating

16-fold greater activity than ceftriaxone.[1] However, its true value lies in its activity against
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MRSA.

Mechanism of Action vs. MRSA: Ceftaroline's efficacy against MRSA is due to its high binding

affinity for PBP2a.[4] This binding is facilitated by an allosteric interaction where an initial

binding event opens the active site, allowing for subsequent covalent inhibition.[10] This

mechanism is unique among cephalosporins and explains why it succeeds where others fail.

The 50% inhibitory concentration (IC₅₀) for PBP2a is dramatically lower for ceftaroline

compared to other beta-lactams.[1]

Cross-Resistance Dynamics:

Typical MRSA: Strains resistant to oxacillin, cefoxitin, and other cephalosporins (e.g.,

ceftriaxone, cefepime) due to PBP2a are often fully susceptible to ceftaroline.[1][11] In this

common scenario, there is a lack of cross-resistance.

Ceftaroline-Resistant MRSA (CR-MRSA): Resistance to ceftaroline in MRSA has emerged

and is primarily linked to specific amino acid substitutions in PBP2a, often in or near the

transpeptidase binding pocket (e.g., Y446N, E447K).[12][13][14] These mutations reduce

ceftaroline's binding affinity, raising its Minimum Inhibitory Concentration (MIC). Since these

strains are already MRSA, they remain resistant to all other beta-lactams that are ineffective

against PBP2a.

Non-PBP2a Mechanisms: Less commonly, resistance can arise from mutations in other

native PBPs (PBP2, PBP3) or overexpression of PBP4, which is not inhibited by ceftaroline.

[14][15]

Antibiotic
Typical MIC₉₀ vs.
MSSA (μg/mL)

Typical MIC₉₀ vs.
MRSA (μg/mL)

Activity Against
CR-MRSA

Ceftaroline 0.25[1][11] 1-2[1][16] Ineffective

Oxacillin ≤0.5 >2 (Resistant) Ineffective

Ceftriaxone 4[1] >64 (Resistant) Ineffective

Cefepime ≤8 >8 (Resistant) Ineffective

Meropenem ≤0.12 >16 (Resistant) Ineffective
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Resistance in S. pneumoniae to penicillin and cephalosporins is mediated by alterations in

native PBPs, primarily PBP1a, PBP2b, and PBP2x.[5]

Cross-Resistance Dynamics:

Ceftaroline demonstrates potent activity against S. pneumoniae, including strains that are

highly resistant to penicillin and third-generation cephalosporins like ceftriaxone.[1][9]

Against multidrug-resistant isolates, ceftaroline can be eight- to sixteen-fold more active than

ceftriaxone and penicillin, respectively.[17][18]

This indicates that the PBP alterations conferring resistance to older beta-lactams are often

insufficient to prevent effective binding by ceftaroline. Therefore, cross-resistance is limited,

and ceftaroline often remains a viable option.

While rare, ceftaroline non-susceptible S. pneumoniae have been identified, typically

harboring extensive mutations in multiple PBPs.[17]

Antibiotic
Typical MIC₉₀ vs.
Penicillin-Susceptible S.
pneumoniae (μg/mL)

Typical MIC₉₀ vs.
Penicillin-Resistant S.
pneumoniae (μg/mL)

Ceftaroline ≤0.015 - 0.12[16][17] 0.25[1][16]

Penicillin ≤0.06 ≥2 (Resistant)

Ceftriaxone ≤0.25 1-2[17]

Cefotaxime ≤0.5 ≥4 (Resistant)[1]

Gram-Negative Pathogens: The Dominance of Beta-
Lactamases
For Enterobacterales, the cross-resistance landscape is defined by the presence and type of

beta-lactamase enzymes.

Cross-Resistance Dynamics:
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ESBL-Producing Enterobacterales: Ceftaroline, like most other cephalosporins, is readily

hydrolyzed by ESBL enzymes (e.g., CTX-M, SHV, TEM types).[19][20] Consequently, there

is high cross-resistance between ceftaroline and third-generation cephalosporins (e.g.,

ceftriaxone, ceftazidime) in these isolates. Its activity can often be restored by combination

with a beta-lactamase inhibitor (BLI) such as avibactam or tazobactam.[20][21][22]

AmpC-Producing Enterobacterales: Ceftaroline has limited activity against organisms that

derepress their chromosomal AmpC beta-lactamase or acquire a plasmid-mediated AmpC.

[19][21] This results in cross-resistance with other cephalosporins that are also substrates for

AmpC.

Carbapenemase Producers (e.g., KPC): While ceftaroline alone is inactive, the combination

of ceftaroline-avibactam has shown potent activity against KPC-producing strains.[19][22]

[23]

Pseudomonas aeruginosa & Acinetobacter baumannii: Ceftaroline possesses limited intrinsic

activity against these non-fermenting Gram-negative bacilli, a trait shared with many other

cephalosporins.[11][19]

Organism Phenotype Ceftaroline Activity
Cross-Resistance with 3rd-
Gen Cephalosporins

Wild-Type E. coli, K.

pneumoniae
Generally Susceptible[4][24] N/A

ESBL-Producing

Enterobacterales
Ineffective[19][20] High

AmpC-Derepressed

Enterobacter spp.
Limited/Ineffective[19][21] High

P. aeruginosa Limited/Ineffective[11][19]
Varies by agent (e.g.,

ceftazidime has activity)

Experimental Protocols for Assessing Cross-
Resistance
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To generate reliable and comparable data, standardized methodologies are paramount. The

following protocols represent best practices in the field, grounded in standards from the Clinical

and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).

Protocol 1: Antimicrobial Susceptibility Testing via
Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) and is the gold standard

for quantitative susceptibility testing.

Causality: The choice of broth (Cation-Adjusted Mueller-Hinton Broth) is critical as divalent

cations (Ca²⁺, Mg²⁺) affect the activity of some antibiotics and bacterial membrane stability.

Inoculum standardization is essential because a higher bacterial density can lead to falsely

elevated MICs due to enzymatic degradation of the antibiotic or inoculum effect.

Methodology:

Prepare Antibiotic Plates: Serially dilute ceftaroline and comparator beta-lactams (e.g.,

oxacillin, ceftriaxone, meropenem) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a

96-well microtiter plate format. Include a growth control well (no antibiotic) and a sterility

control well (no bacteria).

Prepare Inoculum: Select 3-5 isolated colonies of the test organism from a non-selective

agar plate. Suspend in sterile saline to a turbidity equivalent to a 0.5 McFarland standard

(approx. 1.5 x 10⁸ CFU/mL).

Standardize Inoculum: Dilute the suspension in CAMHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculate Plates: Add the standardized bacterial suspension to each well (except the sterility

control).

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.
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Quality Control: Concurrently test reference strains (e.g., S. aureus ATCC 29213, E. coli

ATCC 25922) to ensure the accuracy and reproducibility of the results.[4]

Interpretation: Compare the resulting MIC values to established clinical breakpoints from

CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant

(R).[25][26][27]

Protocol 2: Workflow for Investigating Molecular
Mechanisms of Resistance
When an unexpected resistance profile is observed (e.g., ceftaroline resistance in MRSA), a

systematic investigation is required to determine the underlying mechanism.

Causality: This workflow is designed as a self-validating system. PCR and sequencing directly

identify the genetic basis of resistance (e.g., mutations in mecA). The PBP binding affinity

assay then provides the crucial biochemical validation, directly linking the genetic change to the

functional outcome (reduced drug-target interaction). This two-pronged approach provides

robust, publication-quality evidence.
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Caption: Workflow for investigating resistance mechanisms.
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Key Steps in the Workflow:

Steps 3 & 4 (PCR and Sequencing): Primers are designed to amplify the full coding

sequence of the target gene (e.g., mecA for MRSA, pbp1a, pbp2x, pbp2b for S.

pneumoniae). The resulting amplicon is sequenced and compared to a reference sequence

from a susceptible wild-type strain to identify mutations.

Step 6 (PBP Binding Affinity Assay): This is a competitive assay to determine the 50%

inhibitory concentration (IC₅₀).

Bacterial membranes containing the PBPs are isolated from both the resistant and a

susceptible control strain.

Membrane preparations are incubated with increasing concentrations of unlabeled

ceftaroline (or another test beta-lactam).

A fixed, sub-saturating concentration of a labeled beta-lactam (e.g., fluorescent or

radiolabeled penicillin) is added, which binds to any PBPs not already occupied by the test

antibiotic.

The proteins are separated by SDS-PAGE, and the labeled PBP bands are visualized and

quantified.

The IC₅₀ is the concentration of the test antibiotic required to reduce the binding of the

labeled penicillin by 50%. A higher IC₅₀ in the resistant strain confirms reduced binding

affinity.[5]

Conclusion
The cross-resistance between ceftaroline and other beta-lactams is mechanism-dependent and

not absolute. Against MRSA and MDRSP, ceftaroline's unique PBP binding properties mean it

often evades the resistance mechanisms that render other beta-lactams ineffective. In this

context, cross-resistance is low. Conversely, against Gram-negative bacteria that produce

broad-spectrum beta-lactamases like ESBLs and AmpC, ceftaroline is just as vulnerable as its

predecessors, leading to a high degree of cross-resistance. A thorough understanding of these

divergent profiles, validated by robust experimental data, is essential for guiding clinical

decisions and advancing the development of next-generation antimicrobial agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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